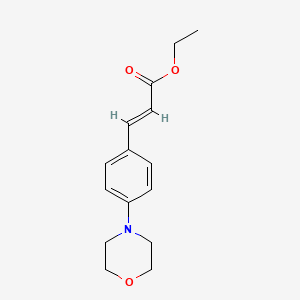

(E)-Ethyl 3-(4-morpholinophenyl)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-(4-morpholin-4-ylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-19-15(17)8-5-13-3-6-14(7-4-13)16-9-11-18-12-10-16/h3-8H,2,9-12H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUZMYKKXLWLOA-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Horner–Wadsworth–Emmons (HWE) Reaction under Microwave Irradiation

One of the most effective and green synthetic routes for (E)-Ethyl 3-(4-morpholinophenyl)acrylate involves the Horner–Wadsworth–Emmons reaction, utilizing microwave irradiation to enhance reaction rates and yields.

- Reagents: Triethyl phosphonoacetate (1.0 equiv.), 4-morpholinobenzaldehyde (0.7 equiv.), potassium carbonate (1.0 equiv.)

- Solvent: Ethanol (3 mL)

- Conditions: Microwave irradiation at 140 °C for 20 minutes in a sealed 10 mL microwave vessel.

- Workup: Cooling to room temperature, solvent removal under vacuum, purification by column chromatography (ethyl acetate/hexane 4:6) or crystallization.

- The product this compound is obtained as a white solid.

- Yield: 77%

- Melting Point: 128–131 °C

This method is notable for its simplicity, short reaction time, and relatively high yield, with the microwave irradiation significantly accelerating the reaction compared to conventional heating.

Knoevenagel Condensation Using Piperidine Base in Ethanol

An alternative and widely used approach for synthesizing α,β-unsaturated esters like this compound involves the Knoevenagel condensation between ethyl acetate derivatives and aromatic aldehydes.

- Reagents: Ethyl phosphonoacetate derivatives or ethyl benzotriazolyl acetates (as intermediates), 4-(4-morpholinyl)benzaldehyde

- Base: Piperidine (stoichiometric amounts)

- Solvent: Ethanol

- Conditions: Conventional reflux heating or microwave irradiation to improve yields and reduce reaction times.

- Reactions under conventional heating yield moderate to good product quantities.

- Microwave irradiation enhances yields significantly (e.g., from 20% to 56% in related compounds) and reduces reaction times.

- This method allows for the preparation of related acrylate derivatives with varying substituents on the aromatic ring, including morpholine groups.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Horner–Wadsworth–Emmons (Microwave) | Triethyl phosphonoacetate, 4-morpholinobenzaldehyde, K2CO3 | Microwave, 140 °C, 20 min | 77 | 20 min | High yield, green method, short time |

| Knoevenagel Condensation (Conventional) | Ethyl benzotriazolyl acetate, 4-morpholinobenzaldehyde, piperidine | Reflux in ethanol | 61–71 (related compounds) | Several hours | Moderate yield, longer time |

| Knoevenagel Condensation (Microwave) | Same as above | Microwave, 100 °C, 80 min | Up to 75 (related compounds) | 80 min | Improved yield and shorter time |

Research Findings and Notes on Reaction Mechanisms

- The HWE reaction proceeds via the formation of a phosphonate carbanion intermediate that reacts with the aldehyde to form the α,β-unsaturated ester with predominantly (E)-stereochemistry due to thermodynamic stability.

- Microwave irradiation provides rapid and uniform heating, which enhances the reaction kinetics and often leads to cleaner reactions with fewer byproducts.

- The Knoevenagel condensation mechanism involves base-catalyzed deprotonation of the active methylene group followed by nucleophilic attack on the aldehyde carbonyl, forming the α,β-unsaturated ester after dehydration.

- Piperidine serves as an effective base catalyst in ethanol solvent, facilitating the condensation.

- Microwave-assisted Knoevenagel reactions demonstrate improved yields and reduced reaction times compared to conventional heating, particularly for sterically hindered or less reactive aldehydes.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(4-morpholinophenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acrylate moiety to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(E)-Ethyl 3-(4-morpholinophenyl)acrylate serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it useful for creating more complex molecules. It can be employed in:

- Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.

- Michael additions : Acting as a Michael acceptor due to its α,β-unsaturated carbonyl structure.

Research has indicated that this compound exhibits potential biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Investigations have shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential. Some applications include:

- Drug Development : As a lead compound for developing novel pharmaceuticals targeting specific diseases.

- Targeted Therapy : Its structural features may allow it to interact selectively with biological targets involved in disease pathways.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated significant inhibition of cell growth with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent.

Case Study 2: Mechanistic Insights into Antimicrobial Action

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study revealed that the compound disrupts bacterial cell membranes, leading to cell lysis and death.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-morpholinophenyl)acrylate involves its interaction with molecular targets through its functional groups. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the acrylate moiety can participate in conjugation and electron transfer processes. These interactions can influence the compound’s biological activity and photophysical properties .

Comparison with Similar Compounds

Key Observations :

- 3e requires higher reaction temperatures (60°C vs. 40°C for 3d ) and exhibits lower yields compared to its pyrrolidine analog 3d , likely due to steric and electronic effects of the morpholine group .

- Solvent choice impacts efficiency: Tetrahydrofuran (THF) yields 48% for 3e , while dichloroethane (DCE) improves the NMR yield to 63% .

Physicochemical Properties

Table 2: Molecular and Physical Properties

Key Observations :

Table 3: MAO-B Inhibition Data for Selected Derivatives

Key Observations :

- The morpholine group in 4n shows lower MAO-B inhibition (32.9%) compared to halogenated analogs like 4j (53.5%), suggesting substituent electronic effects modulate activity .

- In thiourea derivatives (e.g., 5c), the morpholinophenyl group retains moderate activity (43.9%), highlighting scaffold-dependent bioactivity .

Structural and Crystallographic Insights

- Hydrogen Bonding: Analogous acrylates, such as (E)-ethyl 3-(4-fluoroanilino)-2-(4-methoxyphenyl)acrylate, exhibit intermolecular N–H···O and C–H···O interactions, stabilizing crystal lattices .

- Conjugation Effects : X-ray studies of related compounds reveal shortened C–N bond lengths (1.36–1.41 Å) due to π-conjugation, a feature likely shared by 3e .

Biological Activity

(E)-Ethyl 3-(4-morpholinophenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 1359868-31-7

The presence of the morpholine ring contributes to its lipophilicity and potential bioactivity, making it a candidate for various pharmacological applications.

Target Interactions

This compound likely interacts with multiple biological targets, including enzymes and receptors involved in cellular signaling pathways. The morpholine moiety is known to enhance the compound's ability to penetrate biological membranes, facilitating its interaction with intracellular targets.

Biochemical Pathways

The compound may modulate key biochemical pathways associated with cell proliferation and apoptosis. Initial studies suggest that it can influence:

- Cell Cycle Regulation : By inhibiting specific kinases involved in cell cycle progression.

- Apoptosis Induction : Through the activation of pro-apoptotic factors.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

- In vitro tests on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, with IC values indicating effective inhibition of cell growth.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.46 | Aurora-A kinase inhibition |

| HCT116 | 1.1 | Microtubule disruption |

| HepG2 | 3.25 | Cytotoxicity |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate that it may exhibit activity against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- In Vitro Studies : A study conducted on MCF7 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and annexin V staining.

- Animal Models : In vivo experiments using xenograft models demonstrated that administration of this compound led to reduced tumor growth compared to control groups, highlighting its potential efficacy in cancer therapy.

Synthesis and Characterization

This compound can be synthesized through a Knoevenagel condensation reaction between ethyl acrylate and 4-morpholinobenzaldehyde. The reaction conditions typically involve the use of piperidine as a catalyst under reflux conditions.

Characterization Techniques

The synthesized compound is characterized using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) : and NMR spectra confirm the structure.

- Mass Spectrometry (MS) : High-resolution mass spectrometry validates the molecular weight.

- Infrared Spectroscopy (IR) : IR spectra provide insights into functional groups present in the molecule.

Q & A

Q. What are the primary synthetic routes for (E)-Ethyl 3-(4-morpholinophenyl)acrylate?

The compound is synthesized via palladium-catalyzed C–H olefination. A representative method involves reacting 4-phenylmorpholine with ethyl acrylate under Pd/S,O-ligand catalysis in 1,2-dichloroethane (DCE) at 60°C, yielding 48% after silica gel chromatography (Et₂O:petroleum ether). Para-selectivity is enhanced using ligands, with a 2.9:1 para:ortho ratio observed .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Q. What purification methods are effective for isolating this compound?

Column chromatography on silica gel with Et₂O:petroleum ether (1:1 v/v) is standard. This method removes unreacted starting materials and isomers, achieving >95% purity in reported syntheses .

Advanced Research Questions

Q. How can para-selectivity be optimized in Pd-catalyzed C–H olefination for this compound?

Ligand design is critical. Using S,O-ligands with Pd increases para-selectivity (63% NMR yield, para:ortho = 2.9:1) compared to ligand-free conditions (16% yield, mixed isomers). Steric and electronic effects of ligands direct regioselectivity by modulating the transition state .

Q. What mechanistic insights explain discrepancies in reaction yields under different catalytic systems?

Contrast Pd and Ru systems:

- Pd/S,O-ligands : Favor C–H activation via a concerted metalation-deprotonation (CMD) pathway, enhancing para-selectivity .

- Ru catalysts : Enable oxidative alkenylation in aqueous conditions but may require additives like Cu(OAc)₂ for radical stabilization, as shown in related acrylate syntheses .

Q. How can structural ambiguities (e.g., isomerism, polymorphism) be resolved?

- XRD : Single-crystal studies (e.g., SHELX-refined structures) confirm E-stereochemistry and packing motifs. For example, identifies a second monoclinic polymorph via XRD (R factor = 0.055) .

- Cross-validation : Combine NMR (¹H/¹³C) with XRD to address spectral contradictions, particularly for regioisomers or disordered structures .

Q. What alternative catalytic systems are viable for synthesizing structurally related acrylates?

Q. How does polymorphism affect the physicochemical properties of acrylate derivatives?

Polymorphs exhibit distinct packing modes (e.g., ’s monoclinic vs. triclinic forms), impacting solubility and thermal stability. XRD data (e.g., mean σ(C–C) = 0.004 Å) and Hirshfeld surface analysis quantify intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.